molecular formula C6H11KO2 B108662 Hexanoic acid, potassium salt CAS No. 19455-00-6

Hexanoic acid, potassium salt

Cat. No.: B108662
CAS No.: 19455-00-6
M. Wt: 154.25 g/mol
InChI Key: BLGUIMKBRCQORR-UHFFFAOYSA-M
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Description

Hexanoic acid, potassium salt, also known as potassium hexanoate, is a carboxylate salt derived from hexanoic acid. Hexanoic acid is a saturated fatty acid with a six-carbon chain, and its potassium salt form is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanoic acid, potassium salt, can be synthesized through the neutralization of hexanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where hexanoic acid is dissolved in water and then reacted with an equimolar amount of potassium hydroxide. The reaction proceeds as follows:

C6H11COOH+KOHC6H11COOK+H2O\text{C}_6\text{H}_{11}\text{COOH} + \text{KOH} \rightarrow \text{C}_6\text{H}_{11}\text{COOK} + \text{H}_2\text{O} C6​H11​COOH+KOH→C6​H11​COOK+H2​O

Industrial Production Methods: In industrial settings, the production of this compound, involves the large-scale neutralization of hexanoic acid with potassium hydroxide. The process is similar to the laboratory synthesis but is carried out in larger reactors with precise control over temperature and pH to ensure complete reaction and high yield.

Chemical Reactions Analysis

Types of Reactions: Hexanoic acid, potassium salt, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce hexanoic acid or further oxidized to shorter-chain carboxylic acids.

    Reduction: It can be reduced to hexanol under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Hexanoic acid, shorter-chain carboxylic acids.

    Reduction: Hexanol.

    Substitution: Various substituted carboxylates depending on the nucleophile used.

Scientific Research Applications

Hexanoic acid, potassium salt, has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: It is used in studies involving fatty acid metabolism and as a model compound for studying carboxylate salts.

    Industry: It is used in the production of soaps, detergents, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of hexanoic acid, potassium salt, involves its interaction with various molecular targets and pathways. In biological systems, it can act as a fatty acid analog, influencing metabolic pathways related to fatty acid oxidation and synthesis. It can also interact with cell membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Hexanoic acid, potassium salt, can be compared with other carboxylate salts such as:

    Sodium hexanoate: Similar in structure but with sodium as the counterion.

    Potassium butanoate: A shorter-chain carboxylate salt with similar properties but different chain length.

    Potassium octanoate: A longer-chain carboxylate salt with different solubility and reactivity.

Uniqueness: this compound, is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for various applications in both aqueous and non-aqueous environments.

Properties

IUPAC Name

potassium;hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2.K/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGUIMKBRCQORR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142-62-1 (Parent)
Record name Hexanoic acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10941197
Record name Potassium hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19455-00-6
Record name Hexanoic acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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